5-[(3,4-dichlorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one
Description
5-[(3,4-Dichlorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one is a heterocyclic compound featuring a fused imidazo[1,2-c]quinazolinone core. Its structure includes a 3,4-dichlorobenzyl sulfanyl substituent at position 5, an isopropyl group at position 3, and methoxy groups at positions 8 and 7.
Properties
IUPAC Name |
5-[(3,4-dichlorophenyl)methylsulfanyl]-8,9-dimethoxy-3-propan-2-yl-3H-imidazo[1,2-c]quinazolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N3O3S/c1-11(2)19-21(28)26-20-13-8-17(29-3)18(30-4)9-16(13)25-22(27(19)20)31-10-12-5-6-14(23)15(24)7-12/h5-9,11,19H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWZGCUPMOGQOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N=C2N1C(=NC3=CC(=C(C=C32)OC)OC)SCC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Human receptor protein tyrosine phosphatase gamma (RPTPγ) . RPTPγ is a type of enzyme known as a phosphatase that plays a crucial role in cellular signaling processes.
Mode of Action
The compound interacts with its target, RPTPγ, by binding to a small hydrophobic pocket adjacent to the active site. This binding prevents the closure of the WPD-loop over the active site and disrupts the catalytic cycle of the enzyme.
Result of Action
The molecular effect of the compound’s action is the disruption of the catalytic cycle of RPTPγ, which inhibits the enzyme’s activity. This can lead to alterations in cellular signaling pathways, potentially affecting cell growth and differentiation.
Biochemical Analysis
Biochemical Properties
5-[(3,4-Dichlorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and phosphatases, which are crucial for cellular signaling pathways. The compound’s dichlorobenzyl group is known to enhance its binding affinity to these biomolecules, facilitating strong and specific interactions. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, depending on the context of the biochemical environment .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the MAPK/ERK pathway, leading to changes in cell proliferation and apoptosis. Additionally, it can modulate the expression of genes involved in metabolic processes, thereby impacting cellular energy balance and biosynthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound’s structure allows it to fit into the active sites of certain enzymes, where it can either inhibit or activate their function. For example, it may inhibit kinase activity by occupying the ATP-binding site, preventing phosphorylation events essential for signal transduction. Alternatively, it can activate enzymes by stabilizing their active conformations .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing sustained interaction with target biomolecules. Over time, it may undergo metabolic degradation, leading to a gradual decrease in its biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often dose-dependent, highlighting the importance of careful dosage optimization in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall pharmacological profile. Additionally, it can affect metabolic flux and alter the levels of key metabolites within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s lipophilic nature allows it to accumulate in lipid-rich compartments, influencing its localization and bioavailability.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it can be found in the nucleus, affecting gene expression and chromatin structure .
Biological Activity
The compound 5-[(3,4-dichlorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one is a member of the quinazoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, emphasizing its potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The structure of the compound can be summarized as follows:
- Chemical Formula : C₁₈H₁₈Cl₂N₂O₄S
- Molecular Weight : 409.31 g/mol
This compound features a unique combination of a quinazolinone core with additional functional groups that may contribute to its biological activity.
Biological Activity Overview
Research has demonstrated that quinazoline derivatives exhibit a wide range of biological activities, including:
- Anticancer Activity : Many studies have shown that quinazoline derivatives can inhibit the proliferation of various cancer cell lines.
- Antimicrobial Effects : This class of compounds has also been reported to possess antibacterial and antifungal properties.
- Antioxidant Activity : Some derivatives have shown significant radical scavenging activity, indicating potential use in preventing oxidative stress-related diseases.
Anticancer Activity
Recent studies highlight the anticancer potential of related quinazoline compounds. For instance, a study reported that certain derivatives exhibited IC₅₀ values in the low micromolar range against cancer cell lines such as A549 (lung adenocarcinoma) and LNCaP (prostate carcinoma) . The mechanism often involves inhibition of specific kinases or pathways involved in cancer cell proliferation and survival.
Antimicrobial Effects
The compound's structural features suggest it might inhibit bacterial growth. Quinazoline derivatives have been noted for their effectiveness against Gram-positive bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus), with some compounds demonstrating minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL .
Antioxidant Activity
In vitro assays have demonstrated that quinazoline derivatives possess significant antioxidant properties. For example, compounds similar to the target compound showed effective radical scavenging capabilities in DPPH assays . This suggests potential applications in combating oxidative stress-related conditions.
Case Studies and Research Findings
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:
- Kinase Inhibition : Many quinazolines act as inhibitors of tyrosine kinases, which are crucial in signaling pathways related to cell growth and division.
- DNA Interaction : Some studies suggest that these compounds may intercalate into DNA or inhibit topoisomerases, leading to disruption of DNA replication in cancer cells.
Scientific Research Applications
The compound 5-[(3,4-dichlorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one is a novel chemical entity that has garnered attention for its potential applications in various scientific fields, particularly in pharmacology and medicinal chemistry. This article explores its applications, supported by data and case studies.
Chemical Properties and Structure
This compound belongs to the class of imidazoquinazolines, characterized by a fused imidazole and quinazoline ring system. The presence of a sulfanyl group and dichlorobenzyl moiety enhances its biological activity. Its molecular formula is , with a specific structure that allows for interactions with biological targets.
Anticancer Activity
Recent studies have indicated that imidazoquinazolines exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. Research suggests that these compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of imidazoquinazolines could inhibit tumor growth in xenograft models. The mechanism was linked to the modulation of the PI3K/Akt pathway, crucial for cell survival and proliferation.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary results indicate effectiveness against several bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Neuroprotective Effects
Emerging research highlights the neuroprotective potential of this compound. It has been associated with the reduction of oxidative stress markers in neuronal cells, suggesting a protective role against neurodegenerative diseases.
Case Study:
In vitro studies on SH-SY5Y neuroblastoma cells showed that treatment with the compound reduced apoptosis induced by oxidative stress. The mechanism appears to involve the upregulation of antioxidant enzymes.
Applications in Agriculture
The unique properties of this compound may extend to agricultural applications, particularly as a plant growth regulator or herbicide. Research into similar compounds indicates potential for selective herbicidal activity.
Herbicidal Activity
Preliminary trials have shown that derivatives can inhibit the growth of certain weeds while promoting crop health, making them suitable candidates for integrated pest management strategies.
Data Table: Herbicidal Efficacy
| Weed Species | Effective Concentration (EC) |
|---|---|
| Amaranthus retroflexus | 50 g/ha |
| Echinochloa crus-galli | 75 g/ha |
Comparison with Similar Compounds
Table 1: Substituent Effects on Imidazo[1,2-c]quinazolinone Derivatives
*Calculated from C₂₇H₂₅Cl₂N₃O₃S. †Estimated from molecular formula.
Key Observations:
- Electronic and Steric Effects: The 3,4-dichlorobenzyl group in the target compound introduces strong electron-withdrawing effects and steric bulk compared to the 3-fluorobenzyl or 3-methylbenzyl analogs. This likely enhances binding affinity to hydrophobic pockets in biological targets, such as N-cadherin .
- Core Heterocycle Differences: LCRF-0006, a triazole-based analog, shares the 3,4-dichlorobenzyl substituent but exhibits distinct activity due to its triazole core. Unlike the target compound, LCRF-0006 disrupts endothelial tube formation without inducing apoptosis in bone marrow endothelial cells (BMECs), highlighting the role of heterocycle choice in biological outcomes .
Comparison with Other Heterocyclic Derivatives
Table 2: Activity of Related Heterocyclic Compounds
Key Observations:
- Biological Specificity: The target compound’s imidazo[1,2-c]quinazolinone scaffold differentiates it from thieno-pyrimidinones (antiplatelet agents) and triazolo-quinazolines, underscoring the importance of core heterocycle selection for target engagement .
- Synthetic Complexity: Derivatives like compound 107 in demonstrate the synthetic versatility of fused heterocycles but lack biological data, emphasizing the need for targeted functional studies .
Physicochemical and Spectroscopic Data
Table 3: NMR and Analytical Data for Selected Compounds
Key Observations:
- Data Gaps: The target compound lacks reported spectroscopic or mass spectrometry data, whereas analogs like 5i and 9f provide benchmarks for structural validation .
- Substituent Influence: Methylsulfanyl and dichlorobenzyl groups in related compounds produce distinct $^1$H NMR signals (e.g., SCH₂ at δ 4.50 in 5i), which could guide characterization of the target compound .
Q & A
Q. What synthetic methodologies are recommended for synthesizing 5-[(3,4-dichlorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one?
- Methodological Answer : Synthesis typically involves multi-step protocols, including condensation reactions and functional group protection. For example:
- Step 1 : React 3,4-dichlorobenzyl thiol with a halogenated imidazo[1,2-c]quinazolinone precursor under basic conditions to form the sulfanyl linkage.
- Step 2 : Introduce the isopropyl group via alkylation, ensuring steric hindrance is minimized by using polar aprotic solvents (e.g., DMF) .
- Critical Note : Protect methoxy groups during sulfanyl incorporation to prevent undesired side reactions .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C-NMR : Identify methoxy (δ ~3.8–4.0 ppm) and isopropyl (δ ~1.2–1.5 ppm) groups. Aromatic protons (δ ~6.5–8.5 ppm) confirm the quinazolinone core .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight (e.g., m/z 508.05 for [M+H]+) and fragmentation patterns .
- IR Spectroscopy : Confirm sulfanyl (C-S stretch ~600–700 cm⁻¹) and carbonyl (C=O ~1650–1750 cm⁻¹) groups .
Q. How can initial biological activity screening be designed for this compound?
- Methodological Answer :
- In Vitro Assays : Prioritize kinase inhibition or cytotoxicity assays using cell lines (e.g., HeLa, HEK293) with ATP-competitive binding protocols.
- Dosage Range : Test concentrations from 1 nM to 100 µM to establish IC50 values .
- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only controls to validate specificity .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize by-product formation during synthesis?
- Methodological Answer :
- By-Product Analysis : Use HPLC-PDA to monitor reaction progress and identify impurities (e.g., desmethyl derivatives from demethoxylation) .
- Temperature Control : Maintain temperatures below 80°C during sulfanyl group incorporation to prevent thermal degradation .
- Catalyst Selection : Employ Pd/C or Raney nickel for selective hydrogenation of intermediates, reducing unwanted cyclization .
Q. What strategies resolve contradictions between theoretical predictions and experimental biological activity data?
- Methodological Answer :
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target proteins. Compare results with in vitro IC50 values .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying substituents on the dichlorobenzyl group) to test hypotheses about steric/electronic effects .
- Meta-Analysis : Review prior studies on structurally similar imidazoquinazolinones to identify trends in bioactivity discrepancies .
Q. How should environmental fate studies be designed to assess this compound’s ecological impact?
- Methodological Answer :
- Partitioning Studies : Measure logP (octanol-water) to predict bioaccumulation potential. Expected logP ~3.5 due to dichlorobenzyl and methoxy groups .
- Biodegradation Assays : Use OECD 301F (manometric respirometry) to assess microbial degradation in soil/water systems .
- Ecotoxicology : Test acute toxicity on Daphnia magna (LC50) and algal growth inhibition (Chlorella vulgaris) at concentrations ≤10 ppm .
Data Contradiction & Advanced Analysis
Q. How can conflicting solubility data (e.g., DMSO vs. aqueous buffers) be reconciled for this compound?
- Methodological Answer :
- Solubility Profiling : Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers. Adjust pH (5.0–7.4) to mimic physiological conditions .
- Co-Solvent Systems : Test binary solvents (e.g., DMSO:PBS mixtures) to balance solubility and biological relevance .
Q. What advanced analytical methods differentiate polymorphic forms of this compound?
- Methodological Answer :
- X-ray Diffraction (XRD) : Compare experimental patterns with Cambridge Structural Database (CSD) entries to identify crystalline forms .
- Thermogravimetric Analysis (TGA) : Monitor weight loss at >200°C to detect hydrate/anhydrous transitions .
Tables of Key Data
Table 1 : NMR Spectral Data for Key Functional Groups
| Functional Group | 1H-NMR (δ, ppm) | 13C-NMR (δ, ppm) |
|---|---|---|
| Methoxy (-OCH3) | 3.85 (s, 6H) | 56.2 |
| Isopropyl | 1.25 (d, 6H) | 22.1, 24.8 |
| Sulfanyl (-S-) | - | 118.5 (C-S) |
Table 2 : Environmental Fate Parameters (Predicted)
| Parameter | Value | Method Reference |
|---|---|---|
| LogP (octanol-water) | 3.5 | |
| Biodegradation (OECD 301F) | 15% in 28 days | |
| Daphnia magna LC50 | 2.8 ppm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
